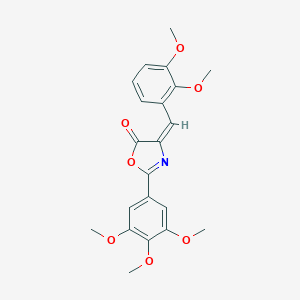![molecular formula C24H20N6OS3 B381830 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315702-30-8](/img/structure/B381830.png)
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H20N6OS3 and its molecular weight is 504.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Benzothiazoles, including our compound of interest, have demonstrated antimicrobial effects . These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antimicrobial agents, which could be valuable in combating infectious diseases.
Neuroprotective Effects
Certain benzothiazole derivatives exhibit neuroprotective properties . These compounds may help protect neurons from damage caused by oxidative stress, inflammation, or other factors. Investigating their mechanisms of action and potential therapeutic applications in neurodegenerative diseases is an active area of research.
Antitumor Properties
Benzothiazoles have been investigated for their antitumor activity . Our compound may play a role in inhibiting cancer cell growth or metastasis. Researchers are keen to explore its potential as a targeted therapy for specific types of cancer.
Anticonvulsant Activity
Some benzothiazole derivatives show promise as anticonvulsants . These compounds could be useful in managing epilepsy and other seizure disorders. Further studies are needed to understand their precise mechanisms and optimize their efficacy.
Antioxidant and Radioprotective Effects
Benzothiazoles possess antioxidant and radioprotective properties . These features make them interesting candidates for protecting cells from oxidative damage and radiation exposure. Investigating their use in mitigating radiation-induced injuries is an ongoing research focus.
Tyrosinase Inhibition for Hyperpigmentation
Specific benzothiazole derivatives, such as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, have been reported as tyrosinase inhibitors . Tyrosinase plays a crucial role in melanin production, and inhibiting it can help manage hyperpigmentation-related conditions. Our compound might contribute to this field.
Hypoglycemic Activity
While not directly mentioned in the literature for this specific compound, benzothiazoles have been explored for their hypoglycemic effects . Investigating whether our compound exhibits similar properties could be worthwhile.
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6OS3/c31-22(26-14-17-7-6-12-25-13-17)16-32-23-29-28-21(30(23)18-8-2-1-3-9-18)15-33-24-27-19-10-4-5-11-20(19)34-24/h1-13H,14-16H2,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWXRZAMMFUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)

![4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B381752.png)
![Dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate](/img/structure/B381755.png)
![methyl 2,4-dimethyl-5-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381757.png)
![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381760.png)
![Diethyl 3-methyl-5-({[(4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381761.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B381764.png)

![4-(4-Allyl-2-methoxyphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381766.png)
![(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B381768.png)
![5-bromo-3-{2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B381769.png)
![N'-{4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B381770.png)